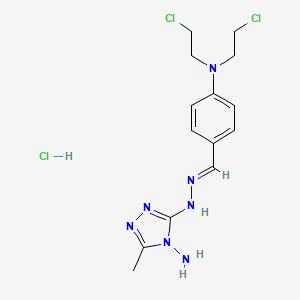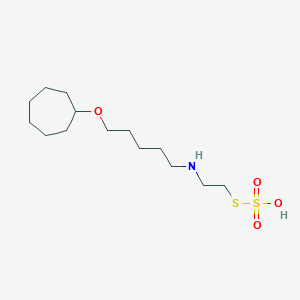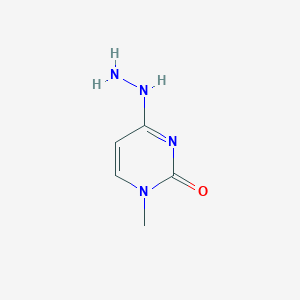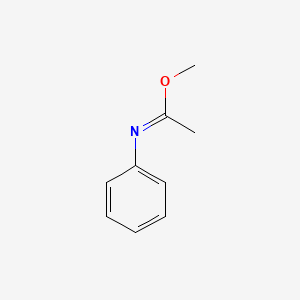
Butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester) is a chemical compound characterized by the presence of two 5-fluoro-3-pyridinyl groups esterified with butanedioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester) typically involves the esterification of butanedioic acid with 5-fluoro-3-pyridinylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the esterification is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester groups, potentially converting them into alcohols.
Substitution: The fluorine atoms on the pyridinyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the pyridinyl rings.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.
Scientific Research Applications
Butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the pyridinyl rings can enhance the compound’s binding affinity and specificity for these targets. The ester groups may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Butanedioic acid, bis((3-pyridinyl)methyl ester): Lacks the fluorine atoms, which may result in different reactivity and biological activity.
Butanedioic acid, bis((5-chloro-3-pyridinyl)methyl ester): Contains chlorine instead of fluorine, potentially altering its chemical and biological properties.
Butanedioic acid, bis((5-bromo-3-pyridinyl)methyl ester): Bromine substitution can lead to different reactivity patterns compared to fluorine.
Uniqueness: The presence of fluorine atoms in butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester) imparts unique properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its non-fluorinated or differently halogenated analogs.
Properties
CAS No. |
23649-13-0 |
|---|---|
Molecular Formula |
C16H14F2N2O4 |
Molecular Weight |
336.29 g/mol |
IUPAC Name |
bis[(5-fluoropyridin-3-yl)methyl] butanedioate |
InChI |
InChI=1S/C16H14F2N2O4/c17-13-3-11(5-19-7-13)9-23-15(21)1-2-16(22)24-10-12-4-14(18)8-20-6-12/h3-8H,1-2,9-10H2 |
InChI Key |
WCIUERFMSGZIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)COC(=O)CCC(=O)OCC2=CC(=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,1',1'',1'''-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine](/img/structure/B14699348.png)



![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)


![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)

